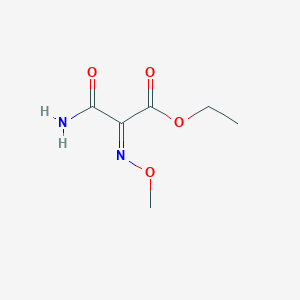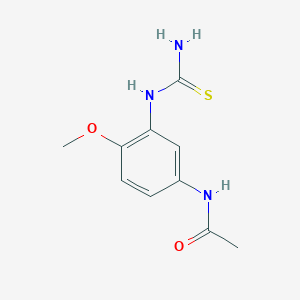
N-(4-Methoxy-3-thioureido-phenyl)-acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[3-(carbamothioylamino)-4-methoxyphenyl]acetamide is an organic compound with potential applications in various scientific fields. It is characterized by the presence of a carbamothioylamino group and a methoxyphenyl group attached to an acetamide backbone. This compound is of interest due to its unique chemical properties and potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(carbamothioylamino)-4-methoxyphenyl]acetamide typically involves the reaction of 3-amino-4-methoxybenzoic acid with thiosemicarbazide under acidic conditions to form the intermediate 3-(carbamothioylamino)-4-methoxybenzoic acid. This intermediate is then acetylated using acetic anhydride to yield the final product .
Industrial Production Methods
While specific industrial production methods for N-[3-(carbamothioylamino)-4-methoxyphenyl]acetamide are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
化学反应分析
Types of Reactions
N-[3-(carbamothioylamino)-4-methoxyphenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbamothioyl group to a thiol or thioether.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions often require catalysts or specific reagents like halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.
科学研究应用
Chemistry: It can be used as a precursor for synthesizing other complex organic molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications could include anti-inflammatory or antimicrobial properties.
作用机制
The mechanism of action of N-[3-(carbamothioylamino)-4-methoxyphenyl]acetamide involves its interaction with specific molecular targets. The carbamothioyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The methoxyphenyl group may enhance the compound’s binding affinity and specificity for certain targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
相似化合物的比较
Similar Compounds
N-(carbamothioylamino)-3-[(4-methylphenyl)methoxy]thiophene-2-carboxamide: This compound shares a similar carbamothioylamino group but has a different aromatic ring structure.
N-[4-(carbamothioylamino)phenyl]acetamide: This compound has a similar structure but lacks the methoxy group, which may affect its chemical properties and biological activity.
Uniqueness
N-[3-(carbamothioylamino)-4-methoxyphenyl]acetamide is unique due to the presence of both the methoxy and carbamothioylamino groups, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups may enhance the compound’s versatility in various applications compared to its analogs.
属性
分子式 |
C10H13N3O2S |
|---|---|
分子量 |
239.30 g/mol |
IUPAC 名称 |
N-[3-(carbamothioylamino)-4-methoxyphenyl]acetamide |
InChI |
InChI=1S/C10H13N3O2S/c1-6(14)12-7-3-4-9(15-2)8(5-7)13-10(11)16/h3-5H,1-2H3,(H,12,14)(H3,11,13,16) |
InChI 键 |
PHUVDORRBPVQFI-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)NC1=CC(=C(C=C1)OC)NC(=S)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[4-(4-Piperidin-1-ylpiperidin-1-yl)phenyl]methanamine](/img/structure/B13842716.png)

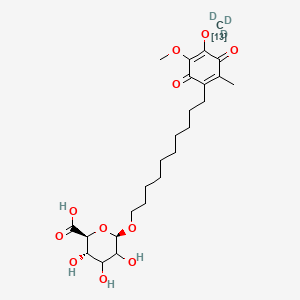
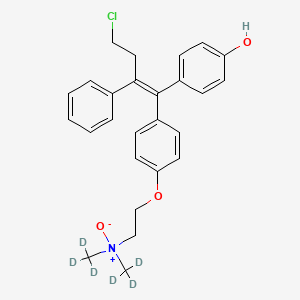
![2-(methoxymethyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B13842748.png)
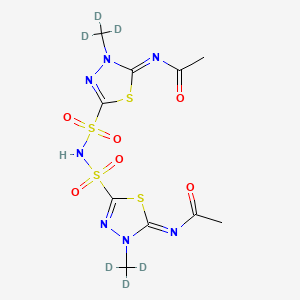
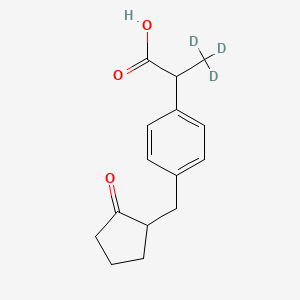

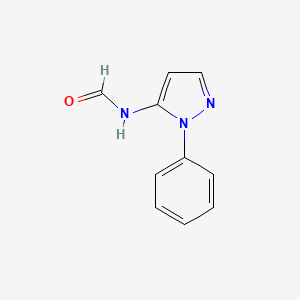
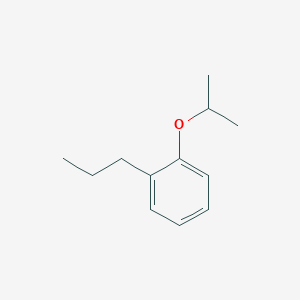

![2-(6-(Pyrazin-2-yl)-1h-imidazo[1,2-b]pyrazol-1-yl)ethan-1-amine Hydrochloride](/img/structure/B13842822.png)
